molecular formula C29H28FN3O3S B2807544 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-06-9

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2807544
CAS No.: 1113138-06-9
M. Wt: 517.62
InChI Key: XUJRVXODCZEUEY-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this specific compound, the molecular formula is C29H28FN3O3S and the molecular weight is 517.62. Other specific physical and chemical properties are not available in the searched resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This chemical compound is involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have been examined for their potential antimicrobial properties. These compounds, derived from lead molecules in medicinal chemistry, exhibit antifungal and antibacterial activities, highlighting their significance in the development of new therapeutic agents against microbial infections (Patel & Patel, 2010).

Role in Combinatorial Chemistry

The compound's framework is utilized in the combinatorial synthesis of libraries containing disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. This approach enables the exploration of chemical space for potential pharmacologically active molecules, demonstrating the versatility of such scaffolds in drug discovery processes (Ivachtchenko et al., 2003).

Exploration of Ring-Opening Reactions

The quinazoline derivative undergoes studies to understand the mechanisms of ring-opening reactions, particularly under hydrolytic conditions. Such reactions are crucial for synthesizing novel compounds with potential biological activities, showcasing the importance of understanding chemical transformations in medicinal chemistry (Shemchuk et al., 2010).

Hybrid Antimicrobial Agents

Synthesis of novel fluorine-containing derivatives that integrate quinazolinone with 4-thiazolidinone motifs has been reported. These compounds, characterized by their antimicrobial efficacy against various bacteria and fungi, illustrate the compound's role in developing hybrid molecules with enhanced biological activities (Desai et al., 2013).

Evaluation of Regioselectivity in Reactions

Studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound , underscore the significance of understanding reaction mechanisms for designing compounds with desired pharmacological profiles (Batalha et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for this specific compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

Properties

IUPAC Name

3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3S/c1-19(2)14-15-31-27(35)22-10-13-24-25(16-22)32-29(33(28(24)36)17-20-6-4-3-5-7-20)37-18-26(34)21-8-11-23(30)12-9-21/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJRVXODCZEUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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